N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide
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Overview
Description
N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a complex structure with an indoline core, a naphthyl group, and a carboxamide functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of an appropriate precursor, such as 2-nitrophenylacetic acid, using formaldehyde and a base like potassium carbonate in a solvent like toluene . The resulting intermediate is then subjected to further reactions to introduce the naphthyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, including the presence of the naphthyl group and the specific arrangement of functional groups. These structural differences contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-23-22(26)20-13-17-8-3-5-12-19(17)24(20)21(25)14-16-10-6-9-15-7-2-4-11-18(15)16/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWQCPKDHGZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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